molecular formula C16H17N3O5 B11393115 N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-(2-nitrophenoxy)acetamide

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-(2-nitrophenoxy)acetamide

Cat. No.: B11393115
M. Wt: 331.32 g/mol
InChI Key: FGBQOTCPWSRXNH-UHFFFAOYSA-N
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Description

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-(2-nitrophenoxy)acetamide is a synthetic organic compound. It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-(2-nitrophenoxy)acetamide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative.

    Substitution Reactions:

    Acetamide Formation: The final step involves the formation of the acetamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive benzoxazole derivatives.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-(2-nitrophenoxy)acetamide would depend on its specific biological target. Generally, benzoxazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds like 2-(2-hydroxyphenyl)benzoxazole and 2-(2-aminophenyl)benzoxazole share structural similarities.

    Nitrophenoxy Acetamides: Compounds with similar nitrophenoxy and acetamide groups.

Uniqueness

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-(2-nitrophenoxy)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other benzoxazole derivatives and nitrophenoxy acetamides.

Properties

Molecular Formula

C16H17N3O5

Molecular Weight

331.32 g/mol

IUPAC Name

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C16H17N3O5/c1-10-6-7-12-11(8-10)16(24-18-12)17-15(20)9-23-14-5-3-2-4-13(14)19(21)22/h2-5,10H,6-9H2,1H3,(H,17,20)

InChI Key

FGBQOTCPWSRXNH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NOC(=C2C1)NC(=O)COC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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